molecular formula C7H14N2O2 B2448268 2-(4-Hydroxypiperidin-1-yl)acetamide CAS No. 116833-24-0

2-(4-Hydroxypiperidin-1-yl)acetamide

Cat. No.: B2448268
CAS No.: 116833-24-0
M. Wt: 158.201
InChI Key: QVHXFONEOCQSGH-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-yl)acetamide is a chemical compound with the molecular formula C7H14N2O2 and a molecular weight of 158.2 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-7(11)5-9-3-1-6(10)2-4-9/h6,10H,1-5H2,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHXFONEOCQSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)acetamide typically involves the reaction of piperidine derivatives with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the acetamide group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • Reagent in Organic Chemistry : This compound serves as a versatile building block for synthesizing more complex molecules. It is utilized in various organic reactions, including oxidation, reduction, and substitution reactions. For instance, it can yield ketone or aldehyde derivatives upon oxidation and form corresponding amines through reduction.

Biological Applications

Potential Biological Activities

  • Antimicrobial Properties : Research indicates that 2-(4-Hydroxypiperidin-1-yl)acetamide exhibits notable antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. This suggests its potential use in developing new antibiotics.
  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as lung adenocarcinoma (A549). The structure-activity relationship shows that specific substitutions on the piperidine ring significantly enhance anticancer potency.
  • Analgesic and Antidepressant Effects : The compound is being investigated for its potential analgesic and antidepressant properties. Its mechanisms may involve interactions with neurotransmitter systems, although more research is required to fully elucidate these pathways.

Medicinal Applications

Therapeutic Potential

  • Drug Development : this compound has been explored as a lead compound in drug development for treating various conditions, including pain management and neurodegenerative diseases like Alzheimer’s disease. Its ability to inhibit acetylcholinesterase (an enzyme associated with Alzheimer's) positions it as a candidate for cognitive enhancement therapies .

Case Studies

Study FocusFindings
Antimicrobial Activity The compound showed significant effectiveness against Gram-positive bacteria, indicating its potential as a new antibiotic.
Anticancer Effects In vitro studies revealed that modifications to the compound enhanced its anticancer activity against A549 cells by inducing apoptosis through caspase activation.
Neuroprotective Properties Investigations into its effects on cholinesterase inhibition suggest potential benefits in treating Alzheimer’s disease by enhancing cognitive function through dual inhibition of acetylcholinesterase and butyrylcholinesterase .

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Biological Activity

2-(4-Hydroxypiperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including analgesic, antidepressant, and anticonvulsant effects. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring with a hydroxyl group at the 4-position and an acetamide group. This unique arrangement contributes to its reactivity and biological interactions.

Property Description
Molecular Formula C8_{8}H16_{16}N2_{2}O
Molecular Weight 172.23 g/mol
Functional Groups Hydroxyl, Amide

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its mechanism may involve:

  • Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's disease. In vitro studies have shown promising AChE inhibitory activity, suggesting potential therapeutic applications in cognitive disorders .
  • Receptor Interaction: It may act on central nervous system receptors, influencing pain perception and mood regulation by binding to mu-opioid receptors.

Analgesic and Antidepressant Effects

Research indicates that this compound exhibits significant analgesic properties. Studies have demonstrated that it can modulate pain pathways effectively, similar to established analgesics. Additionally, its antidepressant effects are linked to its interaction with neurotransmitter systems.

Anticonvulsant Activity

The compound has also shown anticonvulsant properties in animal models, suggesting its potential use in treating epilepsy or seizure disorders. This activity is likely due to its ability to stabilize neuronal membranes and modulate excitatory neurotransmitter release .

Case Studies and Research Findings

Several studies have explored the biological activity of derivatives of this compound:

  • Acetylcholinesterase Inhibition:
    • A study reported that compounds similar to this compound displayed varying degrees of AChE inhibition, with IC50 values indicating effective inhibition comparable to known inhibitors like donepezil .
  • Anticancer Activity:
    • Research involving the synthesis of related compounds revealed that modifications could enhance anticancer activity against various cancer cell lines, including lung adenocarcinoma (A549). The structure-activity relationship indicated that specific substitutions on the piperidine ring significantly affected potency .
  • Antimicrobial Properties:
    • Preliminary investigations into the antimicrobial effects of related compounds showed efficacy against multidrug-resistant bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold .

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